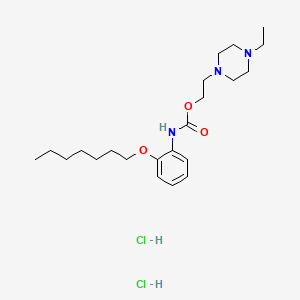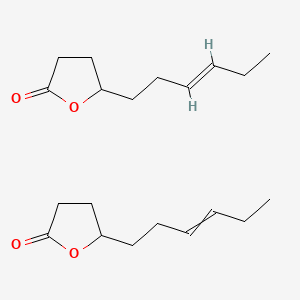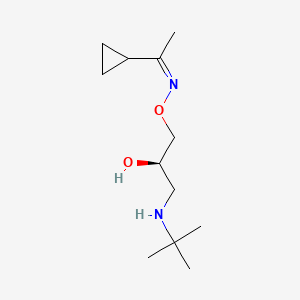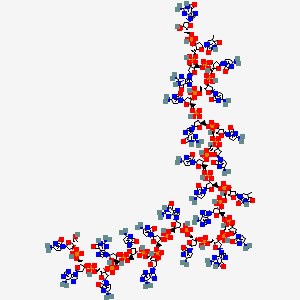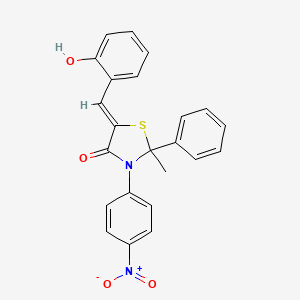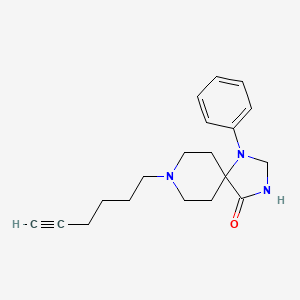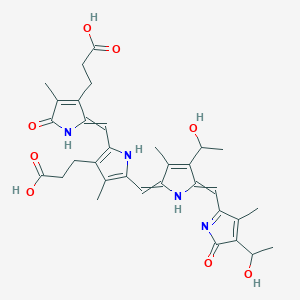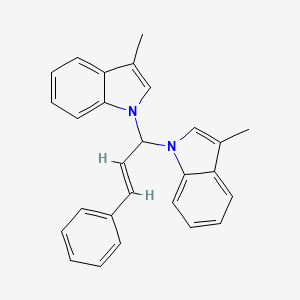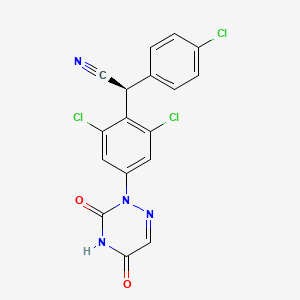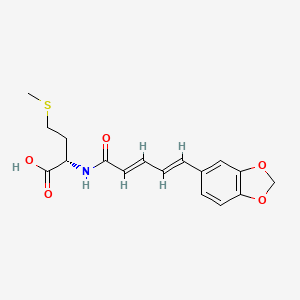
N-(5-(1,3-Benzodioxol-5-yl)-1-oxo-2,4-pentadienyl)-L-methionine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-(1,3-Benzodioxol-5-yl)-1-oxo-2,4-pentadienyl)-L-methionine is a complex organic compound that has garnered significant interest in the fields of chemistry, biology, and medicine. This compound features a unique structure that includes a benzodioxole ring, a pentadienyl chain, and an L-methionine moiety. Its distinct chemical properties and potential biological activities make it a subject of extensive research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(1,3-Benzodioxol-5-yl)-1-oxo-2,4-pentadienyl)-L-methionine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through a cyclization reaction involving catechol and formaldehyde under acidic conditions.
Pentadienyl Chain Formation: The pentadienyl chain is introduced via a Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the conjugated diene.
Coupling with L-Methionine: The final step involves coupling the benzodioxole-pentadienyl intermediate with L-methionine using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, automated reaction monitoring, and purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
N-(5-(1,3-Benzodioxol-5-yl)-1-oxo-2,4-pentadienyl)-L-methionine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzodioxole ring or the pentadienyl chain, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Amino or thiol derivatives.
Applications De Recherche Scientifique
N-(5-(1,3-Benzodioxol-5-yl)-1-oxo-2,4-pentadienyl)-L-methionine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its anticancer properties, particularly in inducing apoptosis in cancer cells.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism by which N-(5-(1,3-Benzodioxol-5-yl)-1-oxo-2,4-pentadienyl)-L-methionine exerts its effects involves several molecular targets and pathways:
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(1,3-Benzodioxol-5-yl)-2-butanamine: Shares the benzodioxole ring but differs in the side chain structure.
N-1,3-benzodioxol-5-yl-2-(1H-indol-3-yl)acetamide: Contains a benzodioxole ring and an indole moiety, showing different biological activities.
Uniqueness
N-(5-(1,3-Benzodioxol-5-yl)-1-oxo-2,4-pentadienyl)-L-methionine is unique due to its combination of a benzodioxole ring, a conjugated pentadienyl chain, and an L-methionine moiety. This unique structure contributes to its distinct chemical reactivity and biological activities, making it a valuable compound for research and potential therapeutic applications.
Propriétés
Numéro CAS |
90778-83-9 |
|---|---|
Formule moléculaire |
C17H19NO5S |
Poids moléculaire |
349.4 g/mol |
Nom IUPAC |
(2S)-2-[[(2E,4E)-5-(1,3-benzodioxol-5-yl)penta-2,4-dienoyl]amino]-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C17H19NO5S/c1-24-9-8-13(17(20)21)18-16(19)5-3-2-4-12-6-7-14-15(10-12)23-11-22-14/h2-7,10,13H,8-9,11H2,1H3,(H,18,19)(H,20,21)/b4-2+,5-3+/t13-/m0/s1 |
Clé InChI |
ZMEXGNFMQHLDST-WSHDBJAUSA-N |
SMILES isomérique |
CSCC[C@@H](C(=O)O)NC(=O)/C=C/C=C/C1=CC2=C(C=C1)OCO2 |
SMILES canonique |
CSCCC(C(=O)O)NC(=O)C=CC=CC1=CC2=C(C=C1)OCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



